cucumber basic protein
Description
Properties
CAS No. |
144430-04-6 |
|---|---|
Molecular Formula |
C8H9N3 |
Synonyms |
cucumber basic protein |
Origin of Product |
United States |
Molecular Biology and Genetics of Cucumber Basic Protein
Gene Identification and Cloning of Cucumber Basic Protein
The identification and characterization of the BASIC PENTACYSTEINE (BPC) gene family in cucumber (Cucumis sativus L.) have been accomplished through genome-wide analysis. Researchers have identified four BPC family genes in the cucumber genome, which are designated as CsBPC1, CsBPC2, CsBPC3, and CsBPC4. mdpi.com This identification was achieved by performing BLASTP searches against the Cucumber Genome Database using Arabidopsis BPC proteins as query sequences. mdpi.com The candidate sequences were then confirmed using the Pfam and SMART databases to ensure they contained the characteristic GAGA binding-like domain. mdpi.com
The identified BPC genes in cucumber have been further characterized based on their genomic location and structure. For instance, CsBPC1 and CsBPC2 are located on chromosome 5, while CsBPC3 and CsBPC4 are found on chromosomes 7 and 2, respectively. mdpi.com The cloning of these genes has enabled further investigation into their functions. For example, the full-length cDNA of a cucumber EIN3 gene, a key component in the ethylene (B1197577) signaling pathway, was successfully cloned, providing a foundation for studying its role in various biological processes. geneticsmr.org Similarly, the cloning of two Rho-related guanosine (B1672433) triphosphatase genes, CsROP5 and CsROP10, has allowed for the analysis of their roles in disease resistance. nih.gov
The process of gene identification in cucumber often involves comparing its genome with that of other plant species. For instance, a comparative analysis with Arabidopsis, rice, and maize has been used to identify and classify the OSCA gene family in cucumber. nih.gov This comparative genomics approach, facilitated by the availability of multiple sequenced plant genomes, has been instrumental in identifying and annotating various gene families in cucumber, including those encoding transcription factors. nih.govmdpi.comfrontiersin.org
Table 1: Identified Cucumber BASIC PENTACYSTEINE (BPC) Genes
| Gene ID | Chromosome | Additional Information |
| Csa5G092910.1 (CsBPC1) | 5 | Classified into group I. mdpi.com |
| Csa5G092920.2 (CsBPC2) | 5 | Has two transcripts; classified into group I. mdpi.com |
| Csa7G007860.1 (CsBPC3) | 7 | Has three transcripts. mdpi.com |
| Csa2G365700.1 (CsBPC4) | 2 | |
| Data derived from a study on the genome-wide identification and characterization of cucumber BPC transcription factors. mdpi.com |
Transcriptional Regulation and Expression Profiling of this compound Gene
The transcriptional regulation of this compound (BPC) genes is complex and responsive to various internal and external cues. Expression profiling studies have revealed that the four identified CsBPC genes are ubiquitously expressed in various tissues, including roots, stems, leaves, flowers, seeds, and tendrils. mdpi.com Notably, the highest expression levels are observed in seeds, suggesting a significant role for CsBPCs in seed development and germination. mdpi.comfrontiersin.org In contrast, the lowest expression levels are found in tendrils and stems. mdpi.com
The promoters of BPC genes contain specific DNA motifs that are recognized by transcription factors. BPC proteins themselves are transcription factors that bind to GAGA motifs in the promoter regions of their target genes. mdpi.com This binding can either activate or repress the transcription of downstream genes involved in a wide range of developmental processes. mdpi.comfrontiersin.org For instance, in cucumber, CsBPCs have been shown to bind to the promoter of the CsABI3 gene, a key regulator of seed germination, thereby controlling its expression. frontiersin.org
Furthermore, the expression of CsBPC genes is significantly influenced by abiotic stresses and phytohormones. mdpi.com Studies have shown that the transcript levels of all four CsBPC genes are induced by various treatments, including salt, drought (simulated by polyethylene (B3416737) glycol), and the plant hormone abscisic acid (ABA). mdpi.comoup.com This suggests that CsBPCs are involved in mediating the plant's response to environmental challenges. For example, CsBPC2 has been identified as a positive regulator of salt tolerance in cucumber. oup.com The promoter regions of many cucumber genes, including those involved in stress responses, contain a variety of cis-acting elements that respond to light, hormones, and stress, indicating a complex regulatory network. nih.govmdpi.com
Table 2: Expression Profile of CsBPC Genes in Different Cucumber Tissues
| Gene | Roots | Stems | Leaves | Flowers | Seeds | Tendrils |
| CsBPC1 | +++ | + | +++ | +++ | +++++ | + |
| CsBPC2 | +++ | + | +++ | +++ | +++++ | + |
| CsBPC3 | +++ | + | +++ | +++ | +++++ | + |
| CsBPC4 | +++ | + | +++ | +++ | +++++ | + |
| Relative expression levels are indicated by '+' symbols, with '+++++' representing the highest expression. Data is based on findings that CsBPC genes are ubiquitously expressed with the highest levels in seeds and lowest in tendrils and stems. mdpi.com |
Post-Transcriptional and Translational Control Mechanisms of this compound
Beyond transcriptional regulation, the expression and function of cucumber basic proteins are also controlled at the post-transcriptional and translational levels. These control mechanisms add further layers of complexity to the regulation of gene expression, allowing for rapid and fine-tuned responses to developmental cues and environmental changes. mdpi.com
One important post-transcriptional mechanism is alternative splicing, which can generate multiple protein isoforms from a single gene. Evidence suggests that some cucumber BPC genes, such as Csa5G092920.2 (CsBPC2) and Csa7G007860.1 (CsBPC3), have multiple transcripts, indicating that alternative splicing may play a role in regulating their function. mdpi.com
Another critical aspect of post-transcriptional regulation is the involvement of microRNAs (miRNAs). researchgate.net miRNAs are small non-coding RNAs that can bind to messenger RNA (mRNA) molecules and lead to their cleavage or the repression of their translation. nih.gov In cucumber, it has been shown that miR393 can mediate the cleavage of the mRNA of auxin receptor genes CsTIR1 and CsAFB2, which is crucial for fruit set initiation. nih.gov While direct evidence for miRNA-mediated regulation of cucumber BPC genes is still emerging, the identification of miRNAs targeting various transcription factors in cucumber suggests that this is a plausible regulatory mechanism. researchgate.netplos.org
Translational control, which modulates the rate of protein synthesis from mRNA, is another key regulatory step. mdpi.com In cucumber, translationally controlled tumor proteins (TCTPs), such as CsTCTP1 and CsTCTP2, have been identified as negative modulators in the defense response to pathogens. nih.gov These proteins are involved in a multitude of cellular processes and their expression levels are linked to the plant's resistance to disease. nih.govresearchgate.net The TOR (target of rapamycin) signaling pathway, which is regulated by TCTPs, plays a role in modulating plant disease resistance. researchgate.netresearchgate.net While the direct translational control of cucumber BPC proteins has not been extensively detailed, the presence and importance of such mechanisms in regulating other key cucumber proteins suggest their potential involvement.
Genomic Organization and Allelic Variations Affecting this compound
The genomic organization of the cucumber BASIC PENTACYSTEINE (BPC) genes reveals their distribution across different chromosomes. Specifically, CsBPC1 and CsBPC2 are located on chromosome 5, CsBPC3 is on chromosome 7, and CsBPC4 is on chromosome 2. mdpi.com The expansion of the BPC gene family in cucumber is thought to be primarily due to segmental duplication rather than tandem duplication events. plos.orgbohrium.com This mode of gene family expansion is a common evolutionary mechanism in plants. plos.org The cucumber genome itself has been sequenced and assembled, providing a reference for comparative genomics and the identification of gene locations and structures. nih.govnih.gov
Allelic variations, which are differences in the DNA sequence of a gene among individuals of a species, can have significant impacts on protein function and plant traits. In cucumber, several studies have identified allelic variations in genes that control important agricultural traits. For example, a single nucleotide polymorphism (SNP) in the CsFUL1 gene, a MADS-box gene, is associated with differences in fruit length. researchgate.net The CsFUL1 A allele is predominantly found in long-fruited East Asian cucumbers, while the CsFUL1 C allele is common in other varieties. researchgate.net Similarly, allelic variation in the CsOr gene, which encodes a DnaJ cysteine-rich zinc finger domain protein, is responsible for the orange color of the fruit endocarp due to its role in β-carotene accumulation. frontiersin.orgnih.gov
While specific allelic variations within the cucumber BPC genes and their direct impact on cucumber phenotypes have not been extensively documented in the provided search results, the documented allelic diversity in other cucumber genes highlights the potential for such variations to exist and influence the function of BPC proteins. mdpi.com Given that BPC proteins regulate a wide array of developmental processes, it is plausible that natural variations in their genes could contribute to the diverse morphological and physiological traits observed in different cucumber cultivars.
Advanced Structural Elucidation of Cucumber Basic Protein
Primary Sequence Analysis and Amino Acid Composition of Cucumber Basic Protein
The primary structure of this compound consists of a single polypeptide chain containing 96 amino acid residues. nih.govnih.gov The determination of its amino acid sequence was accomplished through Edman degradation of the intact protein and fragments generated by chemical cleavage with cyanogen (B1215507) bromide and enzymatic cleavage with trypsin. nih.govnih.gov
The analysis reveals a notable homology with other copper-containing proteins, particularly stellacyanin (B1173104), and to a lesser extent, with plastocyanin and azurin. nih.govnih.govpnas.org The copper-ligating residues found in plastocyanin and azurin—histidine, cysteine, and methionine—are conserved in this compound. nih.gov The total molecular weight of the structure is approximately 10.44 kDa. rcsb.org
The detailed amino acid composition derived from the 96-residue sequence is presented below.
| Amino Acid | Code | Count |
| Alanine | Ala | 9 |
| Arginine | Arg | 2 |
| Asparagine | Asn | 6 |
| Aspartic acid | Asp | 4 |
| Cysteine | Cys | 3 |
| Glutamic acid | Glu | 4 |
| Glutamine | Gln | 3 |
| Glycine | Gly | 12 |
| Histidine | His | 2 |
| Isoleucine | Ile | 5 |
| Leucine | Leu | 6 |
| Lysine | Lys | 6 |
| Methionine | Met | 1 |
| Phenylalanine | Phe | 3 |
| Proline | Pro | 4 |
| Serine | Ser | 8 |
| Threonine | Thr | 7 |
| Tyrosine | Tyr | 6 |
| Valine | Val | 5 |
| Total | 96 |
Post-Translational Modification Profiling of this compound
Post-translational modifications (PTMs) are crucial for regulating protein function, stability, and localization. While many plant proteins undergo modifications like glycosylation and phosphorylation, the specific PTM profile of this compound is centered on essential covalent linkages for structural integrity.
Glycosylation Patterns and Functional Implications
While glycosylation is a common PTM for plant proteins that can influence folding and stability, specific studies detailing the glycosylation patterns of this compound are not extensively documented in the scientific literature.
Phosphorylation Sites and Regulatory Roles
Phosphorylation is a key regulatory mechanism for many proteins involved in signaling and metabolic pathways. However, dedicated research identifying specific phosphorylation sites and their regulatory roles in this compound has not been prominently reported.
Other Covalent Modifications
A significant covalent modification identified in this compound is the formation of a disulfide bond. rcsb.orgnih.gov A disulfide link between the cysteine residues at positions 52 and 85 (Cys52-S-S-Cys85) has been confirmed through high-resolution structural studies. rcsb.orgnih.gov This bond is critical for stabilizing the protein's unique polypeptide fold. rcsb.orgnih.gov
High-Resolution Three-Dimensional Structure Determination of this compound
The three-dimensional structure of CBP was first determined using the multiple-wavelength anomalous dispersion (MAD) phasing technique, a novel X-ray diffraction method particularly useful for metalloproteins. nih.gov This approach allowed for the direct solution of the crystallographic phase problem. nih.gov
X-ray Crystallography of Purified this compound
The crystal structure of this compound has been refined at a resolution of 1.8 Å. rcsb.orgnih.gov The final refined model includes the 96 amino acid residues, a copper atom, and 122 solvent molecules. rcsb.orgnih.gov
The copper atom is coordinated by four residues: His39, Cys79, His84, and Met89. rcsb.org The coordination geometry and bond lengths are as follows: Cu-N(His39) at 1.93 Å, Cu-N(His84) at 1.95 Å, Cu-S(Cys79) at 2.16 Å, and Cu-S(Met89) at 2.61 Å. rcsb.org The Cu-S(Met) bond in CBP is notably short compared to other blue copper proteins. rcsb.orgnih.gov
Detailed crystallographic data are summarized in the table below.
| Parameter | Value |
| Method | X-ray Diffraction |
| Resolution | 1.80 Å |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions | |
| a | 30.88 Å |
| b | 46.41 Å |
| c | 65.57 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| R-Value Work | 0.141 |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of proteins in solution, offering insights that are complementary to crystal structures. nih.govwikipedia.org While the primary structure of this compound (CBP) was elucidated using X-ray crystallography, NMR methods provide the framework for analyzing its behavior in a near-physiological state. nih.govnih.gov Protein NMR can reveal information about the protein's fold, the dynamics of its backbone and side chains, and its interactions with other molecules at atomic resolution. nih.gov
For a protein of CBP's size, which consists of 96 amino acid residues, standard NMR experiments like the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) would be employed. wikipedia.orgrcsb.org This experiment generates a spectral "fingerprint" of the protein, with each peak corresponding to a specific amide proton and its bonded nitrogen atom in the protein backbone. wikipedia.org By analyzing such spectra, researchers could assess the folding state of CBP in solution and map changes upon interaction with binding partners. Further multidimensional NMR experiments could be used to determine the solution structure and study the dynamic processes and corresponding energy changes of the molecule. nih.gov
Cryo-Electron Microscopy (Cryo-EM) Applications
Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary tool in structural biology for determining the three-dimensional structures of biomacromolecules, particularly large protein complexes. nih.govtechnologynetworks.com The technique involves flash-freezing biological samples in vitreous ice and imaging them with an electron microscope. nih.gov This process preserves the specimen in a near-native state, allowing for the study of large, flexible, or heterogeneous complexes that are often challenging to crystallize. technologynetworks.comlbl.gov
While the 10.44 kDa structure of monomeric this compound was successfully determined by X-ray crystallography, Cryo-EM offers potential applications for studying CBP in different contexts. rcsb.org For instance, if CBP were to form a large oligomeric assembly or interact with other proteins to form a substantial complex, Cryo-EM would be an ideal method to elucidate the architecture of this assembly. nih.gov Cryo-electron tomography (cryo-ET), a branch of cryo-EM, could even be used to visualize CBP within its native cellular environment, providing insights into its spatial organization and interactions in situ. nih.gov
Computational Modeling and Molecular Dynamics Simulation of this compound
Computational modeling and molecular dynamics (MD) simulations are powerful theoretical tools used to complement experimental data by providing detailed insights into a protein's structure, dynamics, and function at an atomic level. nih.govnih.gov MD simulations use classical dynamics to simulate the motions of atoms in a protein over time, offering a window into conformational changes and molecular interactions that are often difficult to capture experimentally. nih.govmdpi.com
For this compound, MD simulations could be employed to understand the dynamic behavior of its unique "beta-sandwich" or "beta-taco" structure. nih.gov Simulations could reveal how this more open fold, compared to the typical beta-barrel of other blue copper proteins, influences the solvent accessibility of the copper-binding site. nih.govresearchgate.net Furthermore, MD can be used to investigate the structural stability conferred by the disulfide bond between Cys52 and Cys85, which is considered to play an important stabilizing role. nih.govrcsb.org These simulations provide a virtual microscope to explore conformational transitions, protein-solvent interactions, and the energetic landscape that governs the protein's function. nih.gov
Homology Modeling and De Novo Prediction
Homology modeling and de novo prediction are two primary computational strategies for predicting the three-dimensional structure of a protein from its amino acid sequence. predictioncenter.org
Homology Modeling constructs a model of a target protein based on its sequence alignment to one or more known experimental structures of related homologous proteins. This technique would be highly effective for proteins related to CBP. For example, given the high degree of sequence identity between CBP and the ragweed allergen Ra3, an accurate structural model of Ra3 could be built using the experimentally determined CBP structure (PDB ID: 2CBP) as a template. nih.govrcsb.org
De Novo Prediction , in contrast, predicts protein structure from the sequence alone, without relying on templates. predictioncenter.org This approach uses principles of physics and statistics to generate and evaluate possible protein folds. predictioncenter.orgnobelprize.org While computationally intensive, methods like Rosetta and, more recently, deep learning-based approaches like AlphaFold2, have made significant strides in accurately predicting novel protein structures. nih.govpurdue.edu For CBP, de novo methods could be used to predict its structure from its sequence and compare the result to the known crystal structure, thereby validating the accuracy of the prediction algorithm.
Conformational Dynamics and Flexibility Analysis
Computational techniques are essential for analyzing these dynamics. Molecular dynamics (MD) simulations can map the fluctuations of each residue over time, quantifying flexibility through metrics like Root Mean Square Fluctuation (RMSF). arxiv.org Such analyses could identify the most mobile regions of CBP, such as loops connecting the beta-strands, and assess how their movement might facilitate substrate binding or electron transfer. nih.gov This computational approach provides a detailed picture of the conformational ensemble available to the protein in solution, linking its structural plasticity to its biological role. osu.edu
Comparative Structural Analysis with Related Plant Proteins (e.g., Phytocyanins)
This compound is a member of the phytocyanin subfamily of blue copper proteins. nih.govresearchgate.net Comparative structural analysis reveals both conserved features and unique adaptations within this group. Phytocyanins, which also include stellacyanin, mavicyanin, and umecyanin, are small blue copper proteins found in the non-photosynthetic parts of plants. nih.govspring8.or.jp
The copper coordination site in CBP is formed by two histidine (His39, His84), one cysteine (Cys79), and one methionine (Met89) residue. nih.gov This is a notable point of comparison, as in most other known phytocyanins, the axial methionine ligand is replaced by a glutamine. nih.gov CBP also shares a high degree of sequence identity and a similar polypeptide fold with the non-metalloprotein ragweed allergen Ra3. rcsb.org
| Copper Site Exposure | More solvent-exposed | Less solvent-exposed |
Structural Determinants of Ligand Binding and Molecular Interaction in this compound
The primary ligand of this compound is a single copper ion (Cu²⁺), which is essential for its function in electron transport. nih.govuniprot.org The structural determinants of this metal binding are precisely defined by the protein's three-dimensional structure. The copper atom is coordinated by four amino acid residues in a distorted tetrahedral geometry. spring8.or.jp
The coordinating residues and their bond lengths to the copper ion have been refined at 1.8 Å resolution: nih.govrcsb.org
Histidine 39 (Nδ1): 1.93 Å
Cysteine 79 (Sγ): 2.16 Å
Histidine 84 (Nδ1): 1.95 Å
Methionine 89 (Sδ): 2.61 Å
The Cu-S(Met) bond in CBP is the shortest observed in a blue copper protein, a feature that influences its redox properties. nih.gov The binding pocket is located in a relatively solvent-exposed region due to the open beta-sandwich fold of the protein. researchgate.net This accessibility is a critical factor for molecular interaction, as it must allow electron donor and acceptor molecules to approach the copper center for the electron transfer reaction to occur. nih.gov The interaction properties of blue copper proteins are also governed by their molecular electrostatic and hydrophobic potentials, which can be computationally analyzed to predict binding specificities with redox partners. nih.gov
Table 2: Copper Coordination Site Bond Lengths in this compound
| Coordinating Atom | Residue | Bond Length (Å) |
|---|---|---|
| N | His39 | 1.93 |
| S | Cys79 | 2.16 |
| N | His84 | 1.95 |
| S | Met89 | 2.61 |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound (CBP) |
| Copper |
| Cysteine |
| Glutamine |
| Histidine |
| Methionine |
| Mavicyanin |
| Plastocyanin |
| Ragweed allergen Ra3 |
| Stellacyanin |
Biochemical and Biophysical Characterization of Cucumber Basic Protein Activity
Ligand Binding Affinity and Specificity Assays
The core functional characteristic of cucumber basic protein is its ability to bind a single copper (Cu) cation, which acts as its essential ligand uniprot.orgrcsb.orgnih.gov. This binding is highly specific and crucial for its electron transfer activity. The coordination of the copper ion is achieved through specific amino acid residues within the protein's structure.
Crystallographic studies have elucidated the precise geometry of the copper-binding site. The copper atom is coordinated by four residues: two nitrogen atoms from histidine residues and two sulfur atoms from cysteine and methionine residues rcsb.orgnih.govnih.gov. This "NNSS'" coordination is a hallmark of blue copper proteins nih.gov. The specific bond lengths between the copper ion and the coordinating residues have been determined through X-ray diffraction, providing a detailed picture of the ligand-binding environment rcsb.orgnih.gov.
Table 1: Copper (Cu) Cation Binding Site in this compound
| Coordinating Residue | Position | Atom | Bond Length (Å) |
|---|---|---|---|
| Histidine | 39 | N | 1.93 |
| Cysteine | 79 | S | 2.16 |
| Histidine | 84 | N | 1.95 |
| Methionine | 89 | S | 2.61 |
Data sourced from crystallographic refinement at 1.8 Å resolution rcsb.orgnih.gov.
Enzymatic Activity Profiling of this compound
The primary molecular function attributed to this compound is electron transfer activity uniprot.org. As a cupredoxin, it participates in redox reactions by accepting and donating a single electron, a process enabled by the copper ion cycling between its Cu(I) and Cu(II) oxidation states.
Substrate Specificity Determination
While the general function is electron transport, specific physiological electron donors and acceptors for this compound in vivo have not been extensively detailed in the available research. Its classification as a phytocyanin suggests it functions in plant electron transport chains, but the precise substrates it interacts with within the cellular environment of Cucumis sativus remain an area for further investigation. The protein belongs to the phytocyanin sub-family, which includes proteins like stellacyanin (B1173104) and umecyanin, all involved in electron transport rcsb.orgnih.gov.
Kinetic Parameter Analysis
Detailed kinetic analyses, such as the determination of Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) for specific substrates, are not prominently available in the scientific literature for this compound. Such analyses would require the identification of its specific reaction partners to perform quantitative enzymatic assays.
Protein-Protein Interaction Networks of this compound
Understanding the functional context of a protein requires identifying its interaction partners.
Identification of Interacting Partners
Currently, there is limited information available that explicitly identifies the direct, stable interacting protein partners for this compound. While it shares a high degree of sequence identity with proteins like the ragweed allergen Ra3, this homology does not confirm a direct physical interaction rcsb.orgnih.gov. Research into the broader protein-protein interaction networks in Cucumis sativus is needed to identify the proteins that associate with this compound to facilitate electron transfer or other potential functions.
Biophysical Characterization of Interaction Dynamics
Without the identification of specific interacting partners, biophysical characterization of interaction dynamics, such as binding affinities (Kₑ), association/dissociation rate constants, and thermodynamic parameters, has not been performed. Techniques such as surface plasmon resonance, isothermal titration calorimetry, or co-immunoprecipitation would be necessary once physiological partners are discovered.
Protein-Nucleic Acid Interactions of this compound
Information regarding the direct interaction of this compound (CBP), a type 1 blue copper protein also known as plantacyanin, with nucleic acids such as DNA or RNA is not extensively detailed in the available research. The primary characterized function of CBP revolves around electron transfer, facilitated by its copper-binding site, and it belongs to the phytocyanin subfamily of blue copper proteins rcsb.orguniprot.orgnih.gov. While many basic proteins in plants, such as transcription factors and RNA-binding proteins, function through direct interaction with nucleic acids, the established role of CBP does not currently include this activity frontiersin.orgpomics.comoup.comnih.gov. Studies on similar viral proteins, like the Cucumber Mosaic Virus 2b protein, have shown RNA-binding capabilities as a mechanism for suppressing RNA silencing, but this is distinct from the function of the endogenous this compound frontiersin.orgnih.govnih.gov. Therefore, based on current structural and functional data, protein-nucleic acid interaction is not a described activity for this compound (the phytocyanin).
Cellular Localization and Subcellular Compartmentalization of this compound
The precise subcellular localization of this compound has not been definitively established in the available literature. Research on various other cucumber proteins has successfully determined their specific cellular compartments. For instance, CsHMA5.1 and CsHMA5.2 proteins are found in the tonoplast, CsSWEET proteins are targeted to the plasma membrane or tonoplast, and the ascorbate (B8700270) oxidase CsAO4 is localized to the cell wall (apoplast) nih.govfrontiersin.orgplos.org. Other proteins like the GTP-binding nuclear protein and PLATZ proteins are predicted or confirmed to be in the nucleus researchgate.netuniprot.org. However, for the specific this compound (plantacyanin), which is found in cucumber seedlings and peelings, the exact cellular or subcellular compartment is not specified uniprot.org. The function of phytocyanins in electron transport suggests a potential association with cellular membranes or the extracellular space, but specific experimental confirmation for CBP is pending.
Quantitative Proteomics Approaches for this compound Abundance Analysis
Quantitative proteomics provides a powerful framework for determining the abundance of specific proteins, such as this compound, within a complex biological sample. While studies specifically quantifying this compound were not identified, various quantitative methods have been successfully applied to analyze the broader cucumber proteome, which could be readily adapted for CBP analysis.
Label-free quantification is a common approach that has been used in cucumber research. For example, a study on cucumber hairy roots overexpressing CsRALF34 identified and quantified 2302 proteins, revealing 208 that were differentially expressed, without the need for isotopic labeling mdpi.com. This method relies on the direct measurement of peptide signal intensities (e.g., peak area or spectral counting) across different samples to determine relative protein abundance nih.gov.
Another established method is isobaric labeling, such as using Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). This technique was employed to investigate proteins involved in adventitious root emergence in cucumber under waterlogging stress researchgate.net. In iTRAQ, peptides from different samples are labeled with tags of the same mass but which yield different reporter ions upon fragmentation in the mass spectrometer, allowing for simultaneous identification and quantification of proteins from multiple samples in a single analysis qub.ac.uk. These well-established proteomic workflows offer robust strategies for future studies aimed at quantifying the abundance of this compound under various physiological and environmental conditions.
Table 1: Summary of Quantitative Proteomic Methods Used in Cucumber Studies
| Method | Study Focus | Key Findings | Reference |
|---|---|---|---|
| Label-Free Quantification | Role of CsRALF34 in cucumber roots | Identified 2302 proteins; 92 were upregulated and 116 were downregulated in CsRALF34 overexpressors. | mdpi.com |
| iTRAQ (Isobaric Labeling) | Adventitious root emergence under waterlogging | Identified key differentially regulated proteins involved in metabolic pathways related to stress response. | researchgate.net |
Physiological Roles of Cucumber Basic Protein in Plant Systems
Involvement in Plant Defense Mechanisms
While transcription factors and various proteins are broadly involved in plant defense, specific research detailing the direct role of cucumber basic proteins (BPCs) in response to biotic stressors is limited in the available scientific literature.
Response to Biotic Stressors (e.g., Fungal, Bacterial, Viral Pathogens)
Current research provides extensive information on various gene families and proteins that respond to fungal, bacterial, and viral pathogens in cucumber, such as cysteine-rich receptor-like kinases (CRKs) and pathogenesis-related (PR) proteins. However, studies specifically elucidating the function of cucumber BASIC PENTACYSTEINE (BPC) proteins in these defense mechanisms are not prominently available.
Role in Pest Resistance
The molecular basis of pest resistance in cucumber involves a complex interplay of genetic and biochemical factors. While general defense pathways are activated in response to pest attacks, the specific contribution of cucumber basic proteins (BPCs) to these resistance mechanisms has not been a focus of the available research.
Activation of Innate Immunity Pathways
Plants possess an innate immune system that recognizes and responds to pathogens. This response involves complex signaling cascades that activate defense genes. Phytohormones such as salicylic (B10762653) acid, jasmonic acid, and ethylene (B1197577) are key mediators of these pathways. While BPC transcription factors are known to be involved in hormone signaling, their specific role in activating innate immunity pathways in cucumber in response to pathogens is an area requiring further investigation.
Participation in Plant Stress Responses (Abiotic Stress)
In contrast to biotic stress, the role of cucumber basic proteins in response to abiotic stress is more clearly documented, with significant findings related to salinity and drought tolerance.
Salinity Tolerance Mechanisms
The BASIC PENTACYSTEINE (BPC) transcription factor, specifically CsBPC2, has been identified as a positive regulator of salt tolerance in cucumber (Cucumis sativus L.). Expression of cucumber BPC genes increases when the plant is exposed to salt stress.
Studies using CRISPR/Cas9-mediated gene editing to create Csbpc2 mutants revealed that these plants have a hypersensitive phenotype to salt stress. Key physiological and biochemical changes observed in the mutants under salt stress compared to wild-type (WT) plants are summarized below.
| Parameter | Wild-Type (WT) under Salt Stress | Csbpc2 Mutant under Salt Stress | Effect of CsBPC2 Mutation |
| Leaf Chlorosis | Less pronounced | Increased | Hypersensitive phenotype |
| Biomass | Higher | Decreased | Reduced growth |
| Malondialdehyde (MDA) Content | Lower | Increased | Increased oxidative damage |
| Electrolytic Leakage | Lower | Increased | Increased cell membrane damage |
| Proline Content | Higher | Decreased | Impaired osmoregulation |
| Soluble Sugar Content | Higher | Decreased | Impaired osmoregulation |
| Antioxidant Enzyme Activities | Higher | Decreased | Reduced ROS scavenging |
| Hydrogen Peroxide (H₂O₂) & Superoxide Radicals | Lower accumulation | Increased accumulation | Increased oxidative stress |
| Na⁺ Efflux | Higher | Decreased | Impaired ion homeostasis |
| K⁺ Efflux | Lower | Increased | Impaired ion homeostasis |
Data sourced from research on CsBPC2 function in cucumber.
These findings suggest that CsBPC2 enhances salt stress resistance through several mechanisms:
Osmoregulation: By influencing the accumulation of proline and soluble sugars.
Reactive Oxygen Species (ROS) Scavenging: By maintaining higher activities of antioxidant enzymes to detoxify harmful ROS.
Ion Homeostasis: By modulating the activity of plasma membrane (PM) H⁺-ATPase and vacuolar (V)-H⁺-ATPase, which helps in extruding Na⁺ ions and retaining K⁺ ions.
Furthermore, CsBPC2 appears to be necessary for ABA-mediated signal transduction, as mutations in this gene adversely affect salt-induced abscisic acid (ABA) biosynthesis and the expression of related signaling genes.
Drought Stress Adaptation
The expression of all cucumber BPC (CsBPC) genes has been observed to increase following exposure to various abiotic stresses, including drought. This suggests a role for the BPC family in mediating plant responses to water deficit. While the detailed molecular mechanisms for drought are less characterized than for salinity, the general upregulation of CsBPC genes implies their involvement in adaptation to drought stress. The functions related to osmoregulation and ROS scavenging identified in salt stress studies are also critical for drought tolerance, suggesting that CsBPCs may employ similar pathways to protect the plant from damage caused by lack of water.
Temperature Stress Mitigation
Current scientific literature has not established a direct, characterized role for Cucumber Basic Protein (CBP) in the mitigation of temperature stress. Plant responses to heat, cold, or freezing conditions involve complex signaling cascades and the activation of specific stress-related proteins, such as heat shock proteins or cold-regulated proteins like CsGPA1 and CsCOR413PM2 in cucumber nih.gov. However, studies specifically linking CBP to these temperature response pathways are not available at this time. While metalloproteins can be involved in managing oxidative stress that often accompanies temperature extremes, a specific function for CBP in this capacity remains to be elucidated through targeted research.
Heavy Metal Detoxification
While CBP's role is not primarily defined as detoxification, its ability to bind and sequester a heavy metal ion is a fundamental aspect of metal homeostasis. In cucumber, more specialized proteins, such as the copper-transporting P1B-ATPases CsHMA5.1 and CsHMA5.2, play a more direct role in detoxification by actively sequestering excess copper into vacuoles nih.gov. CBP's contribution is likely more passive, relating to its structural and functional requirement for copper.
Table 1: Properties of this compound (CBP)
| Property | Description |
|---|---|
| Alternative Names | Basic blue protein, Cusacyanin, Plantacyanin uniprot.orgmsstate.edu |
| Protein Class | Type 1 copper protein, Phytocyanin nih.govnih.gov |
| Metal Cofactor | Copper (Cu) uniprot.orgnih.gov |
| Known Function | Electron transfer activity, Metal ion binding uniprot.org |
Modulation of Plant Growth and Development
Regulation of Organ Development (e.g., Root, Shoot)
There is currently no scientific evidence to suggest a direct role for this compound in the regulation of organ development in cucumber. The development of roots, shoots, and leaves is governed by complex genetic and hormonal networks, and while many regulatory proteins have been identified in cucumber, CBP has not been implicated in these processes.
Influence on Reproductive Biology
The specific influence of this compound on the reproductive biology of cucumber, including flower development, pollination, and fruit set, has not been characterized in scientific literature. Research into cucumber's reproductive processes has focused on hormonal regulation and specific genes related to sex expression, with no studies to date identifying a role for CBP.
Involvement in Nutrient Sensing and Homeostasis
The most clearly defined role for this compound in this context is its involvement in copper homeostasis. As a metalloprotein that requires copper for its function, CBP is a component of the cellular machinery that utilizes this essential micronutrient uniprot.orgnih.gov. Its presence and synthesis are tied to the availability and proper distribution of copper within the plant.
However, CBP is not known to be a primary sensor of nutrient levels in the way that other proteins are, such as the Cucumis sativus Phloem Phosphate (B84403) Stress-Repressed 1 (CsPPSR1), which responds dynamically to phosphate availability oup.com. CBP's role is centered on the utilization of copper rather than sensing its external or internal concentrations to initiate a signaling response.
Signaling Pathway Integration of this compound
The established function of this compound is electron transfer activity uniprot.org. Electron transport chains are fundamental signaling pathways in all living organisms, crucial for processes like photosynthesis and respiration. By participating in the transfer of electrons, CBP is an integral part of these core metabolic signaling networks.
The protein belongs to the phytocyanin sub-family of blue copper proteins nih.gov. These proteins are known to act as mobile electron carriers, shuttling electrons between larger enzyme complexes. This function places CBP within key bioenergetic pathways. However, its specific upstream activators, downstream targets, and integration into broader, specific stress or developmental signaling cascades (beyond its general role in electron transport) have not yet been fully elucidated. In contrast, other cucumber proteins like CsGPA1 have been placed within more detailed signaling frameworks, such as the CsGPA1–CsCOR413PM2–Ca2+ axis that regulates the cold stress response nih.gov. Further research is required to map the specific signaling interactions of CBP.
Hormone Signaling Cross-Talk
Direct experimental evidence detailing the specific role of this compound in hormone signaling cross-talk is limited. However, its identity as a copper-containing protein places it in a position of potential indirect influence on hormonal pathways, particularly those dependent on copper as a cofactor. Plant hormones form a complex signaling network where pathways for auxin, cytokinin, gibberellins, abscisic acid (ABA), and ethylene, among others, interact synergistically or antagonistically to regulate development and stress responses frontiersin.orgnih.govresearchgate.netfrontiersin.org.
Receptor-Mediated Signaling
The principal function of this compound is to act as a mobile electron shuttle in the photosynthetic electron transport chain. In this capacity, it mediates the transfer of electrons between two large, membrane-bound protein complexes: the cytochrome b6f complex and photosystem I wikipedia.org. This action, while not a conventional ligand-receptor interaction that initiates a phosphorylation cascade, is a highly specific form of signal transduction.
The process can be described as follows:
Recognition and Binding: Reduced CBP, carrying an electron, diffuses through the thylakoid lumen and docks at a specific binding site on the photosystem I complex. This interaction is governed by complementary molecular surfaces and electrostatic potentials between the two proteins nih.gov.
Signal Transduction (Electron Transfer): Upon successful binding, CBP transfers its electron to the oxidized P700+ reaction center of photosystem I. This electron transfer is the "signal" that reduces P700+, preparing it for the next round of photo-activation.
Release: Now in its oxidized state, CBP detaches from photosystem I and moves to the cytochrome b6f complex, where it accepts another electron, completing the cycle wikipedia.org.
This role requires precise protein-protein interactions, akin to a receptor recognizing its specific partner. The hydrophobic surface surrounding the exposed histidine residue of the copper-binding site in phytocyanins like CBP is crucial for these interactions wikipedia.org. Therefore, CBP acts as a signaling intermediary, relaying the flow of electrons—a fundamental biological signal—between static, receptor-like complexes embedded in the thylakoid membrane.
Functional Redundancy and Specificity within Protein Families
This compound belongs to the phytocyanin family, which is a subgroup of the larger cupredoxin, or blue copper protein, superfamily wikipedia.org. This superfamily is ancient and widespread in bacteria and plants, with its members primarily involved in inter-protein electron transfer nih.gov. The family exhibits significant diversity, which gives rise to both functional specificity and potential redundancy among its members.
A comparative analysis of the molecular interaction fields of different blue copper proteins reveals key insights into their function. Proteins are classified into subfamilies based on sequence and structure, including plastocyanins, azurins, pseudoazurins, and amicyanins, in addition to phytocyanins like CBP nih.gov.
Specificity arises from differences in the molecular electrostatic and hydrophobic potentials on the protein surfaces. These differences dictate the recognition and binding affinity for specific redox partners nih.gov. For example, studies have shown that despite structural similarities, eukaryotic plastocyanins and cyanobacterial plastocyanins exhibit dissimilar interaction properties, consistent with different binding specificities tailored to their respective electron donor and acceptor partners nih.gov. This demonstrates that even within the same subfamily, evolutionary divergence can lead to high functional specificity.
Functional redundancy occurs when different proteins can perform the same or similar functions. Within the blue copper protein superfamily, it has been observed that proteins from different subfamilies can share similar recognition properties, suggesting they may be isofunctional nih.gov. For instance, some amicyanins and pseudoazurins display sufficient similarity to bind to similar redox partners nih.gov. In cucumber, gene duplication is a known driver of protein family expansion. For example, within the B3 transcription factor superfamily in cucumber, the CsREM5–CsREM20 gene pair has a substitution rate ratio that implies potential functional redundancy between them nih.gov. While not demonstrated directly for CBP, this principle of redundancy via gene duplication is an important evolutionary mechanism within the cucumber genome that can provide robustness to essential biological processes.
The table below summarizes key members and characteristics of the broader blue copper protein family to which this compound belongs.
| Protein Subfamily | Representative Member(s) | Primary Function | Key Characteristic |
|---|---|---|---|
| Phytocyanins | This compound, Stellacyanin (B1173104), Umecyanin | Electron Transfer | Typically found in plants; part of the cupredoxin family. |
| Plastocyanins | Plastocyanin | Photosynthetic Electron Transfer | Key mobile carrier between Cytochrome b6f and Photosystem I. wikipedia.org |
| Azurins | Azurin | Bacterial Electron Transfer | Involved in denitrification and cellular respiration in bacteria. |
| Pseudoazurins | Pseudoazurin | Bacterial Electron Transfer | Functionally similar to azurins in some bacterial species. nih.gov |
| Amicyanins | Amicyanin | Bacterial Electron Transfer | Involved in the metabolism of single-carbon compounds in certain bacteria. nih.gov |
Evolutionary Dynamics and Comparative Analysis of Cucumber Basic Protein
Phylogenetic Relationships within the Plant Kingdom
The evolutionary history of the cucumber basic protein is deeply embedded within the broader evolution of the subtilase gene family across the plant kingdom. Phylogenetic analyses based on the amino acid sequences of the conserved peptidase S8 domain have been instrumental in classifying this large family and understanding its origins.
Orthologs are genes in different species that evolved from a common ancestral gene through speciation, while paralogs are genes within the same organism that arose from a gene duplication event. mdpi.commdpi.com Distinguishing between these homologous relationships is crucial for inferring gene function and tracing evolutionary lineages.
Genome-wide analyses in various plant species have identified large subtilase gene families, indicating numerous gene duplication events throughout their evolutionary history. For instance, the Arabidopsis thaliana genome contains 56 SBT genes. mdpi.com While a comprehensive genome-wide analysis of the subtilase family in cucumber (Cucumis sativus) is not as extensively documented as in model plants, comparative genomics allows for the identification of putative orthologs and paralogs.
By comparing the cucumber genome with those of other well-characterized plants, researchers can identify orthologous gene pairs. For example, synteny analysis between cucumber and Arabidopsis has been used to identify orthologs for other gene families, a method that is also applicable to the subtilase family. nih.govsdiarticle3.com Paralogs within the cucumber genome often arise from tandem or segmental duplication events, leading to clusters of related subtilase genes on the same chromosome or syntenic blocks on different chromosomes. sdiarticle3.comnih.gov
Table 1: Examples of Putative Orthologs and Paralogs of Cucumber Subtilase Genes
| Gene Type | Cucumber Gene (Putative) | Related Gene | Species | Relationship |
|---|---|---|---|---|
| Ortholog | CsSUBP | AtSBT3.3 | Arabidopsis thaliana | Genes in different species derived from a common ancestor, likely sharing conserved functions in pathogen response. mdpi.com |
| Ortholog | Cucumber SBT (unspecified) | Cucumisin | Cucumis melo (Melon) | High sequence and functional similarity due to close evolutionary relationship between cucumber and melon. frontiersin.orgnih.gov |
| Paralog | CsMYC2 | CsMYC3 | Cucumis sativus | Arisen from a gene duplication event within the cucumber genome, potentially leading to functional diversification. researchgate.net |
| Paralog | CsPUB29 - CsPUB36 Cluster | N/A | Cucumis sativus | A cluster of tandemly duplicated genes, suggesting recent expansion of this particular subtilase subfamily. nih.gov |
Plant subtilases are typically multi-domain proteins synthesized as inactive pre-pro-protein precursors. nih.gov Their domain architecture is a key indicator of their evolutionary history and functional specialization. The core structure generally includes:
Signal Peptide: An N-terminal sequence that targets the protein for secretion into the endoplasmic reticulum.
Prodomain (Inhibitor I9 domain): This domain acts as an intramolecular chaperone, essential for the correct folding of the catalytic domain, and also functions as an inhibitor to keep the enzyme inactive until it reaches its proper destination. nih.gov
Catalytic Domain (Peptidase S8): This is the core functional domain, containing the highly conserved catalytic triad (B1167595) of Aspartate (Asp), Histidine (His), and Serine (Ser) residues responsible for proteolytic activity. nih.gov
Protease-Associated (PA) Domain: Found in the majority of plant subtilases, this domain is inserted within the catalytic domain and is often involved in substrate recognition and regulating enzyme activity. nih.gov
Table 2: Conservation and Divergence of Protein Domains in Plant Subtilases
| Domain | Conservation Level | Function | Evolutionary Divergence |
|---|---|---|---|
| Signal Peptide | Moderate | Targets protein for secretion. | Sequence can vary, but function is conserved. |
| Prodomain (Inhibitor I9) | High (structurally) | Intramolecular chaperone and inhibitor. | Sequence varies, influencing inhibitory specificity and activation. |
| Catalytic Domain (Peptidase S8) | Very High | Proteolytic activity (catalytic triad: Asp, His, Ser). nih.gov | Core catalytic residues are highly conserved; surrounding regions may vary, affecting substrate binding. |
| Protease-Associated (PA) Domain | Moderate | Substrate recognition, regulation of activity. | Significant sequence and structural divergence contribute to functional specialization among subtilase subfamilies. |
| Fibronectin (Fn)-III-like Domain | Low (present in some) | Modulates enzyme activity. | Present in a subset of plant subtilases, indicating a later evolutionary addition for specific functions. nih.gov |
Molecular Evolution of this compound Gene Family
The large size of the subtilase gene family in cucumber and other plants is a direct result of dynamic molecular evolutionary processes, primarily gene duplication, followed by diversification under various selection pressures.
Gene duplication is a major driving force in the evolution of new gene functions. sdiarticle3.com In plants, subtilase gene families have expanded through both whole-genome duplications (polyploidy) and smaller-scale tandem and segmental duplications. uniprot.org
Segmental Duplication: This occurs when large blocks of chromosomes are duplicated. Collinearity analysis in the cucumber genome has revealed syntenic blocks containing duplicated gene pairs from various families, a pattern that strongly suggests segmental duplication has been a key factor in the expansion of the cucumber subtilase family. sdiarticle3.comnih.gov
Tandem Duplication: This process results in clusters of nearly identical genes located adjacent to each other on a chromosome. Such clusters have been identified for other gene families in cucumber and are indicative of recent evolutionary events that can lead to rapid gene family expansion. nih.govresearchgate.net
Following duplication, the resulting paralogous genes can have several fates: one copy may be lost (nonfunctionalization), both copies may retain the original function (redundancy), or they may diverge. This divergence can lead to one copy acquiring a completely new function (neofunctionalization) or the original functions being partitioned between the two copies (subfunctionalization). This process of duplication and diversification has enabled the subtilase family to take on a wide array of roles in plant development and defense.
The evolutionary fate of duplicated genes is determined by the selection pressures acting upon them. The ratio of non-synonymous (Ka) to synonymous (Ks) substitution rates (Ka/Ks) is a common measure used to infer these pressures.
Purifying (Negative) Selection (Ka/Ks < 1): This is the most common form of selection, where mutations that alter the protein sequence are weeded out. A Ka/Ks ratio significantly less than 1 indicates that the gene's function is highly conserved and constrained. Studies on various gene families in cucumber and other plants consistently show that purifying selection is the dominant force, preserving the essential functions of most genes. sdiarticle3.com
Neutral Evolution (Ka/Ks ≈ 1): This suggests that the gene is accumulating mutations at a neutral rate, often indicative of a pseudogene that is no longer under functional constraint.
Positive (Darwinian) Selection (Ka/Ks > 1): This occurs when mutations that change the amino acid sequence are favored, indicating that the gene is undergoing adaptive evolution, potentially to acquire a new function. While less common, positive selection has been detected in specific sites of genes involved in responses to environmental challenges, such as pathogen interactions. nih.gov Analysis of recent positive selection in different cucumber populations has identified genes related to stress response and reproduction undergoing adaptive evolution. nih.gov It is plausible that certain subtilase genes, particularly those involved in plant defense, have been subject to positive selection to adapt to evolving pathogen pressures.
Comparative Functional Genomics of this compound Homologs in Other Plant Species
While the specific functions of most cucumber subtilases are yet to be characterized, comparative functional genomics provides powerful insights. By studying the roles of orthologous genes in model organisms like Arabidopsis thaliana and other crop species, we can infer the potential functions of cucumber basic proteins.
Plant subtilases are known to be involved in a vast range of biological processes, from development to environmental responses. nih.gov In Arabidopsis, subtilase homologs play critical roles in:
Developmental Processes: Regulating stomatal density, seed development, and the formation of the shoot apical meristem. nih.gov
Hormone Processing: Maturation of peptide hormones that regulate plant growth and development. nih.gov
Biotic Stress Responses: Acting as key components in plant immunity. For example, the Arabidopsis subtilase AtSBT3.3 is involved in activating downstream immune signaling upon pathogen recognition. mdpi.com Homologs in other species are also implicated in defense against fungi and bacteria.
Abiotic Stress Responses: Some subtilases are involved in mediating responses to environmental stresses such as drought and salinity.
Given the conservation of gene function among orthologs, it is highly probable that the cucumber subtilase family performs a similarly diverse array of functions. For instance, a subtilase-like protease (CsSUBP) identified in cucumber is believed to play a role in the plant's defense against the fungal pathogen Corynespora cassiicola. mdpi.com Future research involving the functional characterization of specific cucumber subtilase genes will be essential to confirm these inferred roles and to potentially leverage these genes for crop improvement.
Co-evolutionary Analysis with Interacting Organisms (e.g., Pathogens)
Plants have evolved a multi-layered immune system to defend against pathogens. This includes pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI) and effector-triggered immunity (ETI). PTI is a basal defense system that recognizes conserved molecular patterns on pathogens, while ETI is a more specific and robust response triggered by the recognition of pathogen effectors by plant resistance (R) proteins. This constant interplay drives the evolution of both plant defense genes and pathogen effector genes.
In cucumber, various protein families have been identified as key players in the defense against pathogens. For instance, the cysteine-rich receptor-like kinases (CRKs) are involved in signaling and defense responses against fungal pathogens like Sclerotium rolfsii. Studies have shown that the expression of multiple CsCRK genes is induced upon infection, suggesting their role in the cucumber's defense mechanism.
Similarly, RNA-dependent RNA polymerases (RDRs) in cucumber are involved in resistance against viral pathogens like the Cucumber mosaic virus (CMV). The interaction between cucumber RDR1 proteins and the CMV 2b protein, a viral suppressor of RNA silencing, highlights the molecular arms race between the host and the virus.
Future Research Trajectories and Non Clinical Biotechnological Potentials
Discovery of Novel Biological Functions of Cucumber Basic Protein
The primary identified function of this compound is its involvement in electron transfer processes, a role typical for blue copper proteins, or phytocyanins. uniprot.org However, the full extent of its biological activities within Cucumis sativus may not be fully elucidated. Future research could focus on uncovering novel physiological roles. Investigations might explore its potential participation in signaling pathways, particularly those related to stress responses. In other plant systems, proteins with similar domains have been implicated in defense mechanisms and responses to both biotic and abiotic stressors. nih.gov For example, while distinct from CBP, BASIC PENTACYSTEINE (BPC) transcription factors in cucumber have been shown to be essential regulators in the response to salt stress. oup.com Research into whether CBP has roles in oxidative stress mitigation, given its copper-binding nature and redox capabilities, could be a fruitful area of inquiry.
Engineering of this compound for Enhanced Plant Traits
Genetic engineering offers the potential to modify this compound to confer advantageous traits to crop plants. While much of the genetic engineering in cucumber has focused on traits like virus resistance and fruit characteristics through techniques like CRISPR/Cas9, specific engineering of CBP has not been extensively reported. researchgate.net
Improved Stress Resilience in Crop Plants
It is hypothesized that the stability and redox potential of this compound could be modified through protein engineering to enhance plant tolerance to environmental stressors. For instance, alterations to its amino acid sequence could potentially improve its stability at high temperatures or under oxidative stress conditions. While studies have identified various proteins and genes in cucumber that respond to heat and drought, the specific role and potential for engineering CBP in this context remains a prospective research area.
Enhanced Disease Resistance in Agricultural Varieties
The involvement of copper in plant defense responses is well-documented, and copper-containing proteins can play a role in host-pathogen interactions. Future research could investigate the potential of overexpressing or modifying this compound to enhance disease resistance. For example, cysteine-rich receptor-like kinases (CRKs) in cucumber are known to be involved in defense responses against fungal pathogens. nih.gov Exploring the interplay between CBP and such defense-related proteins, or engineering CBP to have direct antimicrobial properties, represents a novel, albeit speculative, approach to improving crop resilience.
Development of this compound as a Biomarker for Plant Health
The development of reliable biomarkers is crucial for the early detection of stress and disease in crops. Proteins that exhibit changes in expression or post-translational modifications in response to environmental stimuli are excellent candidates for such biomarkers. Research has indicated that under salt stress, new proteins are synthesized in cucumber, suggesting their potential as stress indicators. researchgate.net Future studies could assess the expression levels of this compound under a range of health and stress conditions (e.g., nutrient deficiency, pathogen infection, drought). If consistent correlations are found, CBP could be developed as a specific biomarker for monitoring plant health, potentially through antibody-based detection methods.
Applications in Protein-Based Biosensors for Environmental Monitoring
The electrochemical properties of blue copper proteins, including this compound, make them attractive components for the development of biosensors. researchgate.net These proteins can undergo reversible oxidation-reduction reactions, which can be transduced into a measurable signal. A biosensor incorporating this compound could potentially be designed to detect specific environmental pollutants that interact with the copper center or alter the protein's redox potential. The development of such protein-based sensors is an active area of research for monitoring various analytes. sae.org The specificity and sensitivity of CBP would need to be characterized for target analytes, but its inherent redox activity provides a strong foundation for this potential application.
Utilization in Non-Clinical Industrial Biotechnology (e.g., enzyme production, material science)
The unique structure and redox capabilities of this compound suggest potential applications in industrial biotechnology. As a biocatalyst, it could be explored for its utility in specific enzymatic reactions, although its natural function is electron transport rather than catalysis of a specific substrate transformation. In the realm of material science, proteins are increasingly being investigated for the development of novel biomaterials. The self-assembly properties and defined structure of this compound could potentially be harnessed for the creation of protein-based nanomaterials or films with specific electronic or optical properties.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for identifying and characterizing basic proteins in cucumber genomes?
- Methodological Answer : Utilize homology-based tools like BLASTp to search for conserved protein domains in cucumber genomic databases (e.g., CuGenDBv2). Confirm candidate proteins using domain analysis tools such as Pfam, HMMER, and SMART to identify structural motifs (e.g., kinase domains, DNA-binding regions). For example, CRK proteins in cucumber were validated by verifying the presence of Stress-antifungal (PF01657) and Pkinase (PF00069) domains . Pair this with gene structure analysis using GSDS to visualize exon/intron organization and MEME for detecting conserved motifs .
Q. How can researchers ensure reliable normalization of gene expression data for cucumber basic proteins under varying experimental conditions?
- Methodological Answer : Select reference genes validated for stability under specific stress conditions. For nitrogen-related studies, genes like CACS (actin), TIP41 (tonoplast intrinsic protein), and EFα (elongation factor alpha) show high stability across tissues. Use algorithms like geNorm or NormFinder to evaluate expression stability and include 3–4 reference genes to minimize bias. For example, CsNRT1.1 expression in cucumber roots under nitrogen deprivation was normalized using CACS and TIP41 .
Advanced Research Questions
Q. How can conflicting data on protein localization and function be resolved in cucumber centromeric studies?
- Methodological Answer : Combine chromatin immunoprecipitation (ChIP) with fluorescence in situ hybridization (FISH) to correlate protein-DNA interactions and spatial localization. For instance, CsCENH3 protein localization discrepancies in wild cucumber variants (C. hystrix) were addressed by sequencing centromeric satellites (CentCs) and retrotransposons (CsCRs), revealing structural divergence despite high sequence similarity. Follow up with structural modeling (e.g., AlphaFold) to predict 3D protein conformations that may affect antibody binding .
Q. What strategies are effective for analyzing genome-wide evolutionary patterns of cucumber basic proteins, such as centromere-associated repeats?
- Methodological Answer : Perform comparative genomics using MUSCLE for sequence alignment and MEGA for phylogenetic tree construction (JTT model, 1,000 bootstrap replicates). For centromeric satellites, analyze copy-number variation via qPCR or fluorescence intensity assays. In Cucumis subspecies, CentCs expansion in cultivated cucumbers (C. sativus) versus wild variants was quantified using FISH signal density, highlighting domestication-driven amplification .
Q. How should experimental design be optimized for studying cucumber basic proteins under combined biotic/abiotic stress?
- Methodological Answer : Use transcriptome profiling (RNA-seq) to identify differentially expressed genes (e.g., CsCRKs under cold stress and Sclerotium rolfsii infection). Validate via qRT-PCR with primers designed for target genes and reference genes (e.g., CACS). For functional studies, employ VIGS (virus-induced gene silencing) or CRISPR-Cas9 to knock out candidate genes and assess phenotypic changes .
Data Contradiction and Reproducibility
Q. What steps can mitigate inconsistencies in protein detection across cucumber cultivars or experimental replicates?
- Methodological Answer : Standardize tissue sampling protocols (e.g., root vs. leaf collection times) and antibody validation workflows. For example, CsCENH3 antibodies failed to detect proteins in C. hystrix despite 98% sequence homology. Address this by generating polyclonal antibodies against epitope-rich regions and validating via western blotting with positive controls .
Q. How can researchers reconcile divergent findings in retrotransposon-derived centromeric satellite evolution across plant species?
- Methodological Answer : Conduct cross-species alignment of retrotransposon families (e.g., Ty3/Gypsy in cotton vs. Ty1/Copia in cucumber). Use RepeatMasker to annotate satellite repeats and compare amplification patterns via dot-plot analysis. In cucumber, CsCRs of Ty1/Copia type showed centromere-specific localization, unlike Ty3/Gypsy in other species, suggesting lineage-specific retrotransposon recruitment .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
